Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-
Description
Properties
CAS No. |
17761-51-2 |
|---|---|
Molecular Formula |
C33H39Cl4N5 |
Molecular Weight |
647.5 g/mol |
IUPAC Name |
4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]benzonitrile |
InChI |
InChI=1S/C33H39Cl4N5/c34-14-20-39(21-15-35)31-10-4-28(5-11-31)25-41-18-1-19-42(33(41)30-8-2-27(24-38)3-9-30)26-29-6-12-32(13-7-29)40(22-16-36)23-17-37/h2-13,33H,1,14-23,25-26H2 |
InChI Key |
VGFNCOOTAVCTLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=CC=C(C=C3)C#N)CC4=CC=C(C=C4)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
- Starting materials : Pyrimidine derivatives, bis(2-chloroethyl)amine or its equivalents, substituted benzonitriles.
- Reagents : Alkylating agents such as chloromethyl compounds, bases for deprotonation, and solvents like methanol or dichloromethane.
- Catalysts and additives : Acidic or basic catalysts depending on the step; sometimes iron powder or hydrogenation conditions for intermediate reduction steps.
Stepwise Preparation (Inferred from Related Compounds and Intermediates)
| Stage | Description | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Formation of hexahydro-2-pyrimidinyl intermediate | Reaction of pyrimidine derivatives with appropriate amines | Hexahydro-2-pyrimidinyl core |
| 2 | Alkylation with chloromethyl phenyl derivatives bearing bis(2-chloroethyl)amino groups | Chloromethylation reagents, base, solvent | 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-benzonitrile |
| 3 | Purification and crystallization | Solvent extraction, recrystallization | Final pure compound |
This inferred route aligns with the typical preparation of such complex substituted pyrimidine derivatives, as seen in similar intermediates used in pharmaceutical synthesis.
Specific Synthetic Details from Related Intermediates
A related synthetic example from Synnova Intermediates Pvt. Ltd. describes a multi-stage synthesis involving:
- Reaction of thiourea derivatives to form pyrimidine rings.
- Sequential nitration, chlorination (using phosphoryl trichloride), and reduction steps.
- Use of solvents like methanol, acetic acid, and dichloromethane.
- Catalytic hydrogenation with iron powder to achieve amine functionalization.
Though this example is for a different pyrimidine intermediate, the methodology and reagents are analogous and likely applicable to the target compound's preparation.
Physical and Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C33H39Cl4N5 |
| Molecular Weight | 647.51 g/mol |
| Appearance | White powder |
| Boiling Point | 738.7 ºC at 760 mmHg |
| Flash Point | 400.5 ºC |
| Density | 1.3 g/cm³ |
| LogP (Partition Coefficient) | 7.41 |
These properties influence the choice of solvents, temperatures, and purification methods during synthesis.
Comprehensive Research Findings
- Synthesis Scale and Yield : Production capacity information suggests industrial-scale synthesis up to 100 kilograms per week with high purity (98%) achievable, indicating well-optimized synthetic protocols.
- Safety and Handling : The compound’s high boiling and flash points imply thermal stability but also necessitate careful handling due to bis(2-chloroethyl)amino groups, which are potentially alkylating and toxic.
- Chemical Stability : The very low vapor pressure (1.1E-21 mmHg at 25°C) indicates low volatility, beneficial for handling during synthesis and storage.
Summary Table of Preparation Method Attributes
| Aspect | Details |
|---|---|
| Synthetic Strategy | Multi-step alkylation and functional group introduction on pyrimidine core |
| Key Reagents | Chloromethyl derivatives, bis(2-chloroethyl)amine, bases, solvents (methanol, DCM) |
| Catalysts/Conditions | Acid/base catalysis, hydrogenation with iron powder |
| Purification | Recrystallization, solvent extraction |
| Scale | Industrial scale production feasible (100 kg/week) |
| Purity Achieved | Up to 98% |
| Safety Considerations | Handling of alkylating agents, thermal stability |
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its chloroethyl groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]- involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. This mechanism is particularly relevant in its application in cancer research, where it may inhibit the proliferation of cancer cells by damaging their DNA.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-
- CAS No.: 17761-51-2
- Molecular Formula : C₃₃H₃₉Cl₄N₅
- Molecular Weight : 647.5083 g/mol
Structural Features: The compound features a hexahydro-2-pyrimidinyl core substituted with two [4-[bis(2-chloroethyl)amino]phenyl]methyl groups at the 1,3-positions and a benzonitrile moiety at the 4-position. The bis(2-chloroethyl)amino groups are characteristic of nitrogen mustard derivatives, known for their alkylating properties .
Potential Applications: Due to its chloroethylamine groups, this compound may act as a DNA alkylating agent, similar to chemotherapeutic agents like cyclophosphamide.
Comparison with Structurally Similar Compounds
Phenol, 2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-6-methoxy- (CAS 16757-45-2)
- Molecular Formula : C₃₃H₄₂Cl₄N₄O₂
- Molecular Weight : 647.5 g/mol
- Key Differences: Replaces the benzonitrile group with a phenol moiety and a methoxy substituent. The hydroxyl group increases hydrophilicity compared to the nitrile group in the target compound. Potential applications may differ due to altered reactivity; phenolic groups can participate in hydrogen bonding or oxidation reactions .
Benzenesulfonamide, N,N-diethyl-4-methyl- (CAS Not Specified)
- Molecular Formula : C₁₁H₁₆N₂O₂S
- Key Differences: Contains a sulfonamide group instead of a pyrimidinyl core. Sulfonamides are typically associated with antimicrobial or enzyme-inhibitory roles .
4-[Bis(1H-indol-3-yl)methyl]benzonitrile (CAS 698377-27-4)
Benzonitrile, 2-[[4-[bis[2-(benzoyloxy)ethyl]amino]phenyl]azo]-5-nitro- (CAS 173957-22-7)
- Molecular Formula: Not explicitly provided (estimated C₃₁H₂₈N₆O₅).
- Key Differences :
Comparative Analysis Table
Research Findings and Implications
- However, the phenol group in the latter may reduce blood-brain barrier penetration compared to the nitrile group .
- Nitrile vs. Indole/Azo Groups: Nitriles are electron-withdrawing, enhancing stability in biological environments, while indole and azo groups expand applications into optoelectronics and diagnostics .
- Contradictions : Despite similar molecular weights (e.g., 647.5 g/mol for the target and CAS 16757-45-2), their functional groups dictate divergent reactivity and applications .
Biological Activity
Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]- (CAS No. 17761-51-2) is a complex organic compound notable for its diverse biological activities. This article explores its biological significance, particularly in the context of cancer research and antibacterial properties.
Chemical Structure and Properties
Benzonitrile is characterized by its intricate structure that includes multiple functional groups such as nitrile, chloroethyl, and amino groups. Its molecular formula is with a molecular weight of approximately 647.5 g/mol. The structural complexity contributes to its reactivity and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to the presence of chloroethyl groups, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to cytotoxic effects, making it a candidate for anticancer therapies. The compound may inhibit tumor cell proliferation by damaging DNA and inducing apoptosis.
Anticancer Activity
Recent studies have highlighted the effectiveness of benzonitrile derivatives as histone deacetylase (HDAC) inhibitors. For instance, a derivative known as FNA showed potent inhibitory activity against HDAC3 with an IC50 value of 95.48 nM and demonstrated significant antiproliferative effects on HepG2 cancer cells (IC50: 1.30 µM) .
Case Study: FNA as an HDAC Inhibitor
- Study Focus : Evaluation of FNA's anticancer properties.
- Methodology : In vitro assays were conducted to assess antiproliferative effects.
- Results :
- Inhibition of Tumor Growth : FNA exhibited a tumor growth inhibition (TGI) of 48.89% in xenograft models.
- Mechanism : Induction of apoptosis and G2/M phase arrest were observed, contributing to its antitumor activity.
Antibacterial Activity
Benzonitrile derivatives have also been investigated for their antibacterial properties. A related compound, IITR00210, demonstrated broad-spectrum activity against enteric pathogens, showing significant bactericidal effects .
Mechanistic Insights
- Cell Envelope Stress : IITR00210 induces stress in bacterial cell envelopes, leading to disruption of the proton motive force (PMF), which is crucial for bacterial survival.
- Efficacy : The compound displayed potent intracellular antibacterial activity and was effective in reducing bacterial counts significantly.
Comparative Analysis of Biological Activity
| Compound | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| FNA | HDAC Inhibition | 1.30 | Induces apoptosis |
| IITR00210 | Antibacterial | N/A | Disrupts PMF |
Q & A
Basic Question: What experimental techniques are critical for confirming the structural integrity and purity of this benzonitrile derivative during synthesis?
Methodological Answer:
Key techniques include:
- Melting Point Analysis : Compare observed melting points (e.g., 189–219°C for analogous pyrimidines ) with theoretical values to assess purity.
- Spectroscopy : Use H NMR to identify hydrogen environments (e.g., signals for chloroethyl groups, pyrimidinyl hydrogens) and IR to detect functional groups like nitriles (~2220 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight accuracy (e.g., ±0.001 m/z deviation) .
- Elemental Analysis : Confirm C/H/N ratios (e.g., ±0.3% deviation from calculated values) .
Advanced Question: How can computational modeling resolve contradictions in experimental data regarding solvent interactions and molecular stacking?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model bulk solvent behavior to explain viscosity fluctuations (e.g., benzonitrile’s stacking at 313 K due to benzene ring interactions) .
- Quantum-Chemical Calculations : Predict adsorption features on metal surfaces (e.g., Ag, Pd) by analyzing nitrile group orientation .
- Infrared Predissociation (IRPD) Spectroscopy : Assign vibrational modes (e.g., CN stretching at ~2230 cm) to validate simulations .
Basic Question: What synthetic strategies mitigate steric hindrance from bulky substituents during pyrimidinyl group functionalization?
Methodological Answer:
- Stepwise Synthesis : Introduce substituents sequentially to avoid overcrowding (e.g., attach bis(2-chloroethyl)amino groups before methylene-phenyl linkages) .
- Protecting Groups : Temporarily block reactive sites (e.g., using acetyl groups for amines) to improve regioselectivity .
- Microwave-Assisted Reactions : Enhance reaction efficiency under controlled conditions .
Advanced Question: How can catalyst deactivation during nitrile hydrogenation be systematically investigated?
Methodological Answer:
- ICP-OES Analysis : Quantify metal loss (e.g., Pd content dropping from 5.56 wt% to 5.24 wt% in catalysts) .
- Pre-Treatment Studies : Expose catalysts to intermediates (e.g., HCOOH–NEt3) to identify poisoning species via conversion rate analysis .
- Adsorption Isotherms : Measure binding strength of intermediates (e.g., benzonitrile vs. benzylamine) using temperature-programmed desorption (TPD) .
Basic Question: How does benzonitrile’s dipole moment influence its utility as a co-solvent in reactions involving this compound?
Methodological Answer:
- Solvent Screening : Prioritize benzonitrile (dipole moment: 4.01–4.18 D) for polar reactions to stabilize charged intermediates .
- Miscibility Tests : Assess compatibility with aprotic solvents (e.g., DMF, THF) to optimize reaction homogeneity .
- Dielectric Constant Measurements : Correlate solvent polarity with reaction rates (e.g., SN2 vs. SN1 mechanisms) .
Advanced Question: What mechanistic insights explain fragmentation patterns in mass spectrometry studies of this compound?
Methodological Answer:
- Electron Impact (EI) Ionization : Map fragment channels (e.g., HCN loss at 12.54 eV appearance energy) using breakdown curves .
- Potential Energy Surface (PES) Analysis : Identify low-energy pathways for dissociation (e.g., cleavage of chloroethyl groups vs. pyrimidinyl ring rupture) .
- Cryogenic IR Spectroscopy : Compare experimental IR fingerprints (e.g., 2230 cm CN stretch) with DFT-calculated spectra .
Basic Question: What safety protocols are essential when handling chloroethylamino substituents?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Neutralization Procedures : Treat spills with sodium bicarbonate to deactivate alkylating agents .
- Ventilation Systems : Maintain airflow >0.5 m/s to prevent vapor accumulation (TLV: 5 ppm) .
Advanced Question: How can temperature-dependent CN vibrational shifts inform biological interaction studies?
Methodological Answer:
- Laser-Induced Fluorescence (LIF) : Monitor CN stretching (e.g., blueshift in aqueous vs. nonpolar media) to probe hydrogen bonding .
- Temperature-Jump Experiments : Measure relaxation kinetics of CN groups in protein-binding pockets .
- MD Simulations : Predict solvation effects on vibrational frequencies (e.g., water vs. lipid bilayer environments) .
Basic Question: What chromatographic methods are optimal for purifying this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50) for polarity-based separation .
- HPLC : Employ C18 columns and acetonitrile/water mobile phases for high-purity fractions (>97% by GC/HPLC) .
Advanced Question: How do phase transitions (e.g., desublimation) impact formulation stability?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting/recrystallization enthalpies to identify polymorphs .
- Viscosity-Temperature Profiling : Correlate stacking behavior (e.g., benzonitrile clusters at 313 K) with formulation viscosity .
- X-Ray Diffraction (XRD) : Resolve crystal lattice changes during phase transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
